molecular formula C₁₅H₁₉NO₈ B1139901 4-Acetamidophenyl b-D-glucuronide methyl ester CAS No. 570394-17-1

4-Acetamidophenyl b-D-glucuronide methyl ester

Cat. No. B1139901
CAS RN: 570394-17-1
M. Wt: 341.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamidophenyl b-D-glucuronide methyl ester, also known as 4-AMP-b-D-glucuronide methyl ester (4-AMP-GME) is an important synthetic organic compound. 4-AMP-GME has many applications in scientific research, particularly in the study of biochemical and physiological processes.

Scientific Research Applications

Biotechnological Enzyme Assays

4-Acetamidophenyl β-D-glucuronide methyl ester is utilized in the development of enzyme assays, particularly for studying glucuronoyl esterases (GEs). These enzymes are crucial in microbial processes, as they can cleave ester bonds between lignin alcohols and xylan-bound 4-O-methyl-d-glucuronic acid in plant cell walls, making them significant for biotechnological applications in biomass degradation and biofuel production. The preparation of methyl esters of chromogenic 4-nitrophenyl and 5-bromo-4-chloro-3-indolyl β-D-glucuronides, as reported by Fraňová, Puchart, and Biely (2016), allows for qualitative and quantitative GE assays, aiding in the rapid and sensitive screening of GEs in commercial preparations and genomic libraries (Fraňová, Puchart, & Biely, 2016).

Chemical Analysis and Metabolite Identification

In pharmaceutical research, the chemical structure of 4-Acetamidophenyl β-D-glucuronide methyl ester enables its use in liquid chromatography-mass spectrometry (LC-MS) analyses for identifying and quantifying drug metabolites. Ohta, Kawakami, Yamato, and Shimada (2003) demonstrated the efficacy of this compound in the analysis of acetaminophen glucuronide conjugates, highlighting its significance in the precise measurement of water-soluble drug conjugates and its potential for enhancing drug metabolism studies (Ohta, Kawakami, Yamato, & Shimada, 2003).

Veterinary Pharmacology

The compound also finds applications in veterinary pharmacology for the detection of drug metabolites in animal tissues. Pietruk et al. (2021) developed a multimatrix method for the determination of paracetamol and its metabolites, including 4-Acetamidophenyl β-D-glucuronide, in various animal tissues, showcasing the method's reliability and its utility in ensuring food safety and monitoring drug residues in livestock (Pietruk et al., 2021).

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCDFJAIFOUUBQ-DKBOKBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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